Finalgon
Description
Structure
2D Structure
Properties
CAS No. |
93746-32-8 |
|---|---|
Molecular Formula |
C29H44N2O6 |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
2-butoxyethyl pyridine-3-carboxylate;4-hydroxy-3-methoxy-N-nonylbenzamide |
InChI |
InChI=1S/C17H27NO3.C12H17NO3/c1-3-4-5-6-7-8-9-12-18-17(20)14-10-11-15(19)16(13-14)21-2;1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h10-11,13,19H,3-9,12H2,1-2H3,(H,18,20);4-6,10H,2-3,7-9H2,1H3 |
InChI Key |
NNYPTHPMIHGVJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=O)C1=CC(=C(C=C1)O)OC.CCCCOCCOC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Nonivamide
Chemical Synthesis Pathways of N-(4-hydroxy-3-methoxybenzyl)-nonanamide
The chemical synthesis of nonivamide (B1679840) typically involves the formation of an amide bond between vanillylamine (B75263) and a nonanoic acid derivative.
Acylation-condensation reactions are common methods for synthesizing amides like nonivamide. These routes often involve the reaction of vanillylamine with an activated form of nonanoic acid.
A widely employed method for nonivamide synthesis involves the condensation of vanillylamine and nonanoyl chloride. This reaction typically proceeds under alkaline conditions, often in a biphasic system of aqueous and organic solvents. guidechem.com
The synthesis of nonanoyl chloride, a key intermediate, is commonly achieved by reacting nonanoic acid with thionyl chloride. guidechem.com
The condensation reaction between vanillylamine hydrochloride and nonanoyl chloride has been studied. One reported method involves adding vanillylamine hydrochloride and sodium hydroxide (B78521) to a mixture of deionized water and chloroform (B151607). A solution of nonanoyl chloride in chloroform is then added dropwise, followed by continued reaction. guidechem.com
Studies on the condensation of vanillylamine and carboxylic acid chlorides, such as nonanoyl chloride, have identified challenges related to by-product formation and achieving high yields. Due to the presence of both an amino group and a hydroxyl group on the benzene (B151609) ring of vanillylamine, both can potentially react with the carboxylic acid chloride. guidechem.com This can lead to the formation of phenolic ester by-products, which are often difficult to separate from the desired nonivamide product. guidechem.com
Optimizing reaction conditions, such as the choice of solvent system, temperature, and the amount and type of base used, is crucial for minimizing by-product formation and maximizing the yield of nonivamide.
Researchers have explored innovative synthetic approaches to address some of the limitations of traditional acylation-condensation routes, such as by-product formation and the use of hazardous reagents.
Ionic liquids (ILs) have been investigated as alternative reaction media for the synthesis of nonivamide. frontiersin.orgresearchgate.netnih.gov Ionic liquids are considered green chemical solvents due to properties like low volatility and good chemical and thermal stability. frontiersin.org
Studies have explored the use of PAVA-based ionic liquids, prepared using nonivamide as the active drug component with ions such as choline (B1196258) and citric acid. frontiersin.orgresearchgate.netnih.gov These ionic liquid-mediated approaches aim to potentially enhance the solubility of nonivamide and offer alternative synthesis routes. frontiersin.org
Research on Condensation of Vanillylamine and Nonanoyl Chloride
Innovative Synthetic Approaches
Biosynthetic Pathways of Nonivamide
Nonivamide is a naturally occurring capsaicinoid found in Capsicum species. nih.govdrugbank.comwikidata.org Its biosynthesis in plants involves enzymatic pathways. Research has also explored the possibility of producing nonivamide through engineered microorganisms. researchgate.netnih.govresearchgate.netnih.govgoogle.com
Studies have focused on engineering Saccharomyces cerevisiae (baker's yeast) to produce nonivamide. researchgate.netnih.govnih.gov This involves introducing and overexpressing genes encoding enzymes involved in capsaicinoid biosynthesis, specifically amide-forming N-acyltransferases and CoA-ligases. researchgate.netnih.govnih.gov
Research has shown that enzymes like Tyramine N-hydroxycinnamoyl transferase from Capsicum annuum (CaAT) and CoA-ligases from Petunia hybrida (PhCL) and Sphingomonas sp. Ibu-2 (IpfF) are effective in the biosynthesis of nonivamide in engineered yeast strains. researchgate.netnih.govnih.gov These studies demonstrate the potential for microbial production of nonivamide from precursors like vanillylamine and nonanoic acid. researchgate.netnih.govnih.gov
Biosynthesis of Nonivamide in Engineered Saccharomyces cerevisiae nih.gov
| Enzyme Combination | Nonivamide Production (mg L⁻¹) | Product Yield (mg nonivamide/g nonanoic acid) |
| PhCL/CaAT | 1.25 ± 0.06 | 12.49 ± 0.56 |
| IpfF/CaAT | 1.30 ± 0.13 | 13.00 ± 1.29 |
| Integrated AT3/ACS | 0.96 ± 0.50 | 0.24 ± 0.07 |
| Unmodified strain | < 0.02 | < 0.02 |
Note: Data is representative of shake flask cultivations. nih.gov
Further research in controlled bioreactor settings with the IpfF/CaAT enzyme combination in S. cerevisiae has shown higher nonivamide concentrations. nih.gov
Nonivamide Production in Controlled Bioreactor (Strain TMBNM025 - IpfF/CaAT) nih.gov
| Parameter | Value |
| Final Nonivamide Concentration (mg L⁻¹) | 10.6 ± 0.1 |
| Product Yield (mg nonivamide/g nonanoic acid) | 106 ± 1.0 |
| Molar Yield (%) | 5.7 ± 0.1 |
These findings highlight the feasibility of using engineered microorganisms as a platform for the biocatalytic formation of nonivamide. researchgate.netnih.govnih.gov
Microbial Engineering for Nonivamide Production
Microbial engineering provides a route for the biological synthesis of nonivamide, offering potential advantages over traditional chemical synthesis, particularly in terms of sustainability and the ability to produce natural or bio-based capsaicinoids conagen.comresearchgate.netnih.gov. This approach involves modifying microorganisms, such as yeast or bacteria, to express the necessary enzymes and pathways for nonivamide biosynthesis researchgate.netnih.gov.
Yeast-Based Biosynthesis Platforms (e.g., Saccharomyces cerevisiae)
Saccharomyces cerevisiae, commonly known as baker's yeast, has been engineered as a host organism for the production of nonivamide researchgate.netnih.govdntb.gov.ua. This yeast is considered an attractive production host due to its ability to express plant genes functionally, its genetic accessibility for engineering, and its robustness in various process conditions nih.gov. Recombinant S. cerevisiae strains have been constructed to express genes encoding enzymes involved in capsaicinoid synthesis nih.gov. Studies have shown that engineered yeast strains harboring specific genes, such as those coding for acyl-CoA synthase (ACS) and capsaicinoid synthase (CS) from Capsicum chinensis, can produce nonivamide when supplied with the appropriate precursors . Research has demonstrated nonivamide biosynthesis by S. cerevisiae, with engineered strains achieving production titers of up to 10.6 mg L⁻¹ in controlled bioreactor setups researchgate.netnih.govdntb.gov.ua. Nonivamide formation has been observed in both the culture broth supernatant and the cell pellet .
Enzymatic Cascades and Heterologous Gene Expression (e.g., N-acyltransferase, CoA-ligase, amine transaminase, alanine (B10760859) dehydrogenase)
The microbial synthesis of nonivamide relies on the functional expression of heterologous enzymes that catalyze the key steps in the biosynthetic pathway researchgate.netnih.govdntb.gov.ua. Amide-forming enzyme cascades, typically involving an N-acyltransferase (NAT) and a CoA-ligase (CL), are crucial for the final condensation reaction between vanillylamine and nonanoic acid to form nonivamide researchgate.netnih.govresearchgate.net.
Studies in engineered S. cerevisiae have evaluated different combinations of NAT and CL enzymes from various sources to optimize nonivamide formation researchgate.netnih.gov. For instance, the Tyramine N-hydroxycinnamoyl transferase (CaAT) from Capsicum annuum has been identified as a highly efficient NAT for nonivamide synthesis in yeast, outperforming other candidates like AT3 (Pun1) from Capsicum species researchgate.netnih.gov. Effective CoA-ligase partners have included those from Petunia hybrida (PhCL) and Sphingomonas sp. Ibu-2 (IpfF) researchgate.netnih.gov. A yeast strain co-expressing CaAT and IpfF successfully produced nonivamide researchgate.netnih.govdntb.gov.ua.
Furthermore, to enable the production of nonivamide from precursors like vanillin (B372448), enzymatic cascades involving amine transaminases (ATA) and alanine dehydrogenases (AlaDH) are employed for the reductive amination of vanillin to vanillylamine frontiersin.orgfrontiersin.org. For example, co-expression of an amine transaminase from Chromobacterium violaceum (CvTA) and an NADH-dependent alanine dehydrogenase from Bacillus subtilis (BsAlaDH) in S. cerevisiae has been shown to facilitate the efficient reductive amination of vanillin frontiersin.orgfrontiersin.orgfrontiersin.org.
Precursor Bioconversion Strategies (e.g., Vanillin and Non-anoic Acid)
Microbial production of nonivamide often utilizes precursor bioconversion strategies, where the host organism is supplied with intermediate compounds that are then converted into the final product through the introduced metabolic pathways researchgate.netnih.govfrontiersin.org. Key precursors for nonivamide synthesis are vanillylamine and nonanoic acid researchgate.netnih.gov.
Engineered S. cerevisiae strains have been shown to produce nonivamide when vanillylamine and nonanoic acid are present in the culture medium researchgate.netnih.gov. Nonanoic acid, also known as pelargonic acid, is a C9 straight-chain saturated fatty acid wikipedia.orgnih.gov. Vanillylamine is derived from vanillin frontiersin.orgfrontiersin.org.
More advanced strategies involve the bioconversion of vanillin and nonanoic acid directly into nonivamide using engineered yeast expressing multi-enzyme cascades frontiersin.orgfrontiersin.orgfrontiersin.org. This two-step process typically involves growing the yeast aerobically on a carbon source like glucose, followed by the addition of vanillin and nonanoic acid for bioconversion frontiersin.orgfrontiersin.org. Oxygen-limited conditions and the use of co-substrates like ethanol (B145695) have been found to favor the reductive amination of vanillin to vanillylamine and suppress the formation of undesirable byproducts such as vanillic alcohol and vanillic acid researchgate.netfrontiersin.orgfrontiersin.org.
Research findings on nonivamide production from vanillin and non-anoic acid in engineered S. cerevisiae strain TMBNM034 (expressing CvTA, BsAlaDH, CaAT/IpfF, and with deleted ADH6) in bench-scale bioreactors demonstrate the feasibility of this approach frontiersin.orgfrontiersin.orgresearchgate.net. The supplied vanillin and non-anoic acid were converted to nonivamide under both air-sparged and oxygen-limited conditions, with slightly higher conversion observed in the presence of oxygen researchgate.net.
Here is a table summarizing some research findings on nonivamide production in engineered S. cerevisiae:
| Yeast Strain | Expressed Enzymes (Heterologous) | Precursors Supplied | Production Titer (mg/L) | Conditions | Source |
| CEN.PK | ACS + CS (from Capsicum chinensis) | Vanillylamine + Nonanoic Acid | Detected | Medium supplemented with precursors | |
| Engineered S. cerevisiae | CaAT (Capsicum annuum) + IpfF (Sphingomonas sp. Ibu-2) | Vanillylamine + Nonanoic Acid | 10.6 | Controlled bioreactor setup | researchgate.netnih.govdntb.gov.ua |
| TMBNM034 | CvTA (Chromobacterium violaceum) + BsAlaDH (Bacillus subtilis) + CaAT (Capsicum annuum) + IpfF (Sphingomonas sp. Ibu-2) + ΔADH6 | Vanillin + Nonanoic Acid | Converted | Bioreactor (air-sparged/oxygen-limited) | frontiersin.orgfrontiersin.orgresearchgate.net |
Metabolic Pathway Engineering for Enhanced Biosynthesis
Metabolic pathway engineering is a critical aspect of optimizing microbial nonivamide production nih.govfrontiersin.org. This involves modifying the host organism's native metabolic networks to enhance the flux towards nonivamide synthesis and minimize the formation of byproducts nih.govconsensus.app. Strategies include the functional expression of heterologous genes encoding key enzymes, as discussed above researchgate.netnih.govdntb.gov.ua.
Beyond introducing the core biosynthetic enzymes, metabolic engineering efforts can focus on improving the availability of precursors, enhancing enzyme activity and specificity, and redirecting competing metabolic fluxes nih.govfrontiersin.orgfrontiersin.org. For example, engineering yeast to produce the precursors vanillin and medium-chain fatty acids internally can lead to a fully de novo biosynthesis pathway nih.govfrontiersin.org. Efforts have been made to engineer yeast for the production of vanillin from sugar via the shikimic acid pathway and for the production of medium-chain fatty acids frontiersin.org.
Furthermore, metabolic engineering can address challenges such as the unfavorable thermodynamic equilibrium of the reductive amination of vanillin to vanillylamine frontiersin.orgfrontiersin.org. Strategies like co-expressing specific transaminases and dehydrogenases, optimizing reaction conditions (e.g., oxygen limitation), and deleting competing endogenous enzymes (e.g., ADH6 to reduce vanillic alcohol formation) are employed to favor the desired reaction and suppress byproduct formation researchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org. The efficiency of the enzymatic steps, particularly the amide-forming reaction, is also a focus for improvement through metabolic engineering frontiersin.orgfrontiersin.org.
Synthetic Methodologies for Nicoboxil
Chemical Synthesis Pathways of 2-butoxyethyl nicotinate (B505614)
Chemical synthesis primarily involves the direct formation of the ester bond or the functionalization of pyridine (B92270) derivatives.
Esterification Reactions of Nicotinic Acid and 2-Butoxyethanol (B58217)
The most common chemical method for synthesizing Nicoboxil (B75726) is the esterification of nicotinic acid with 2-butoxyethanol. This reaction typically involves combining the carboxylic acid (nicotinic acid) and the alcohol (2-butoxyethanol) under conditions that promote ester formation.
Standard organic synthesis techniques, such as refluxing the reactants in the presence of an acid catalyst, are employed to facilitate the formation of the ester bond. smolecule.com Acid catalysts are crucial for accelerating the reaction by protonating the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. google.com The reaction conditions, including temperature and catalyst concentration, must be carefully controlled to achieve a high yield and purity of the final product. smolecule.com
An alternative approach involves the reaction of sodium nicotinate with 1-bromopropane, though this specifically yields propyl nicotinate and highlights the use of different starting materials and conditions for related ester synthesis. The general principle of esterification of nicotinic acid with an alcohol in the presence of an acid catalyst is a fundamental route for producing nicotinic acid esters. google.com
Data from related esterification reactions of nicotinic acid can provide insight into typical yields and conditions:
| Reactants | Alcohol | Catalyst | Conditions | Product | Yield (%) | Source |
| Nicotinic acid | Secondary octyl alcohol | None specified | Reflux, ~5 hours | Secondary octyl nicotinate | ~76 | google.com |
| Nicotinic acid (technical) | 2-ethylhexanol | None specified | Reflux, ~7 hours | 2-ethylhexyl nicotinate | ~86 | google.com |
| Nicotinic acid | 2-butoxyethanol | DCC, DMAP | Room temperature, 12 h | 2-butoxyethyl nicotinate | 50 | doi.org |
Photochemical Organocatalytic Functionalization Approaches for Pyridine Derivatives
Recent advances in organic synthesis have explored photochemical and organocatalytic methods for functionalizing pyridine rings, which could potentially be adapted for the synthesis of nicotinic acid derivatives like Nicoboxil.
One such method involves the photochemical organocatalytic functionalization of pyridines via pyridinyl radicals. nih.govacs.org This approach allows for the direct functionalization of pyridines with radicals derived from C-H bonds, forming new C(sp2)–C(sp3) bonds. nih.govacs.org While this method has been successfully applied to functionalize nicotinic acid derivatives, including nicotinate esters, the focus has been on functionalization at the C6 position of the pyridine ring. nih.govacs.org This involves generating pyridinyl radicals upon single-electron reduction of pyridinium (B92312) ions, which then couple with allylic radicals. nih.govacs.org
Studies have shown that nicotinate esters can be suitable substrates for this type of photochemical functionalization, yielding products with a positional preference for C6 functionalization. nih.govacs.org For example, nicoboxil itself has been successfully functionalized using this method, demonstrating the potential of this approach for modifying existing nicotinic acid derivatives. acs.org
Another area of research involves the photochemical valence isomerization of pyridine N-oxides to achieve C3 selective hydroxylation of pyridines. nih.govacs.org This method involves irradiating pyridine N-oxides to produce intermediates that rearrange to form C3-hydroxy pyridine derivatives. nih.govacs.org While this specifically focuses on introducing a hydroxyl group, it highlights the use of photochemical methods to achieve specific functionalization patterns on the pyridine core, which could be relevant for developing novel routes to nicotinic acid precursors or modified nicotinic acid esters.
Organocatalytic methods have also been developed for the synthesis of functionalized pyridines. rsc.orgmdpi.com These methods often involve mild reaction conditions and the use of non-toxic organocatalysts. rsc.org While many of these approaches focus on constructing the pyridine ring itself or functionalizing it at different positions, the development of organocatalytic strategies for activating esters and forming C-C bonds could potentially be adapted or provide inspiration for new routes to nicotinic acid esters. rsc.org
Biocatalytic and Microbial Transformation Routes for Nicotinic Acid Esters
Biocatalysis and microbial transformations offer environmentally friendly alternatives for the production of chemicals, including nicotinic acid and its derivatives.
Derivation from Nicotine (B1678760) Degradation Pathways (e.g., Pseudomonas putida)
Certain microorganisms, such as Pseudomonas putida, are known to degrade nicotine through various metabolic pathways. frontiersin.orgmdpi.comresearchgate.netresearchgate.net These degradation pathways can lead to the formation of nicotinic acid as an intermediate or end product. frontiersin.orgmdpi.comresearchgate.netresearchgate.net
In Pseudomonas putida KT2440, a nicotinic acid (NA) degradation pathway has been demonstrated. frontiersin.orgnih.gov While this pathway focuses on the degradation of nicotinic acid, other Pseudomonas species and related bacteria have pathways that break down nicotine, eventually yielding nicotinic acid. frontiersin.orgmdpi.comresearchgate.netresearchgate.net For example, the pyrrolidine (B122466) pathway and the pyridine pathway are two known routes for nicotine degradation in bacteria. mdpi.comresearchgate.net Some strains, like Pseudomonas sp. JY-Q, have been found to possess genes for both nicotine and nicotinic acid degradation. researchgate.net
The nicotine degradation pathways involve a series of enzymatic reactions that cleave the pyrrolidine ring and modify the pyridine ring, ultimately leading to the formation of nicotinic acid or intermediates that can be converted to nicotinic acid. mdpi.comresearchgate.netresearchgate.net Enzymes like nicotine dehydrogenase and monooxygenases play key roles in these transformations. frontiersin.orgresearchgate.netasm.org
While the direct microbial production of nicoboxil from nicotine degradation pathways is not explicitly detailed in the provided information, the microbial production of nicotinic acid from nicotine or other precursors is a well-established area of research. frontiersin.orgfrontiersin.orgmdpi.comfrontiersin.org This microbially produced nicotinic acid could then serve as a substrate for subsequent esterification reactions to synthesize nicoboxil.
Enzymatic Production of Nicotinic Acid Precursors
Enzymatic methods have gained significant attention for the synthesis of nicotinic acid and its precursors due to their high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. frontiersin.orgfrontiersin.orgfrontiersin.org
One prominent enzymatic route for nicotinic acid production involves the hydrolysis of 3-cyanopyridine (B1664610). frontiersin.orgfrontiersin.orgmdpi.comfrontiersin.org Enzymes like nitrilase can directly catalyze the conversion of 3-cyanopyridine to nicotinic acid in a single step. frontiersin.orgfrontiersin.orgmdpi.comfrontiersin.org Alternatively, a two-step enzymatic process involving nitrile hydratase and amidase can convert 3-cyanopyridine to nicotinamide, which is then hydrolyzed to nicotinic acid. mdpi.com
Research has focused on optimizing these enzymatic processes, including the use of immobilized enzymes or whole cells in bioreactors to improve efficiency and yield. mdpi.comfrontiersin.org For instance, immobilized recombinant E. coli expressing nitrilase has been used for the efficient production of nicotinic acid from 3-cyanopyridine in packed-bed bioreactors, demonstrating high conversion rates and yields. mdpi.com
These enzymatic methods provide a sustainable route to obtain nicotinic acid, which can then be used as a precursor for the synthesis of nicoboxil through esterification. The development of highly efficient biocatalysts for nicotinic acid production contributes significantly to the potential for greener synthesis of nicotinic acid esters.
Here is a table summarizing some enzymatic approaches for nicotinic acid production:
| Substrate | Enzyme(s) | Microorganism/Source | Conversion/Yield | Conditions | Source |
| 3-Cyanopyridine | Nitrilase | Rhodococcus rhodochrous J1 | 100% conversion | Resting whole cells, 26 h | frontiersin.orgresearchgate.net |
| 3-Cyanopyridine | Nitrilase | Bacillus pallidus Dac521 | 100% conversion | Free bacterial cells, 60°C, pH 8.0 | researchgate.net |
| 3-Cyanopyridine | Nitrilase | Recombinant E. coli | 93% yield | Immobilized whole cells, batch reaction | frontiersin.org |
| 3-Cyanopyridine | Nitrile hydratase + Amidase | Microbacterium imperiale | Not specified | Ultrafiltration-membrane reactor | mdpi.com |
| 3-Cyanopyridine | Nitrilase | Recombinant E. coli (immobilized) | 100% conversion in 41 batches | Semi-continuous packed-bed bioreactor | mdpi.com |
These enzymatic and microbial transformation routes primarily focus on the synthesis or derivation of nicotinic acid. The final step to produce nicoboxil from this biologically derived nicotinic acid would still involve an esterification reaction with 2-butoxyethanol, similar to the chemical synthesis pathways.
Mechanistic Investigations of Nonivamide at the Cellular and Molecular Level
Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) Agonism
Nonivamide's primary mechanism of action involves its interaction with TRPV1, a non-selective cation channel predominantly found on sensory neurons. patsnap.com TRPV1 is a member of the Transient Receptor Potential (TRP) family of ion channels, which respond to a variety of stimuli including heat, low pH, and chemical agonists. nih.govmdpi.com
Ligand-Receptor Interaction Dynamics and Activation
Nonivamide (B1679840) functions as a chemical agonist for the TRPV1 receptor. When Nonivamide binds to TRPV1, it induces a conformational change in the channel protein. patsnap.com This structural alteration leads to the opening of the ion channel pore, facilitating the passage of cations across the cell membrane. patsnap.com Molecular docking studies suggest that Nonivamide interacts with TRPV1 through mechanisms such as hydrogen bond formation, for instance, with residues like Thr 439. clinsurggroup.com While structurally similar to capsaicin (B1668287), Nonivamide has been shown to stimulate afferent neurons with approximately half the potency of capsaicin. drugbank.com The dynamics of this interaction can be influenced by prior cellular conditions; for example, pre-treatment with certain TRPV1 antagonists has been observed to increase the population of TRPV1 receptors on the cell surface, thereby sensitizing cells to subsequent Nonivamide activation. nih.govoup.comnih.gov
Intracellular Calcium Ion Mobilization via Endoplasmic Reticulum Release
Activation of TRPV1 by Nonivamide results in an influx of cations, notably calcium ions (Ca2+) and sodium ions (Na+), into the cell. patsnap.commdpi.comresearchgate.net This influx contributes to an increase in the intracellular calcium concentration ([Ca2+]i). mdpi.comresearchgate.netrsc.orgnih.gov Beyond the plasma membrane, TRPV1 channels are also located on the membrane of the endoplasmic reticulum (ER). researchgate.netnih.gov Activation of these intracellular TRPV1 channels can trigger ER stress and promote the release of stored calcium from the ER, further contributing to the elevation of cytosolic calcium levels. drugbank.comresearchgate.netnih.gov Studies employing calcium chelators and channel blockers indicate that both the influx of extracellular calcium and the release of calcium from intracellular stores, such as the ER, contribute to the total calcium flux initiated by Nonivamide. nih.gov Interestingly, the source of calcium flux can differ based on cellular pre-treatment; sensitized cells, pre-treated with TRPV1 antagonists, exhibit increased calcium flux primarily from extracellular sources, whereas unsensitized cells show calcium flux originating predominantly from intracellular stores. nih.govnih.gov
Influence of TRPV1 Antagonists on Agonist-Induced Cellular Responses
The interaction between Nonivamide and TRPV1 can be modulated by TRPV1 antagonists. When co-administered with Nonivamide, TRPV1 antagonists, including LJO-328, SC0030, and capsazepine (B1668289), effectively inhibit the TRPV1-mediated cellular responses, such as calcium flux and the induction of inflammatory cytokine genes. nih.govoup.comnih.gov
However, a contrasting effect is observed upon pre-treatment with TRPV1 antagonists. Prolonged pre-treatment with antagonists can lead to a sensitization of cells to Nonivamide. nih.govoup.comnih.gov This sensitization is characterized by an exacerbation of typical agonist-induced responses, including a significant increase in calcium flux and inflammatory cytokine gene induction. nih.govoup.comnih.gov For instance, antagonists like LJO-328, SC0030, and capsazepine have been shown to increase agonist-induced calcium flux by approximately 6-fold following pre-treatment. nih.govoup.comnih.gov This phenomenon is suggested to involve the translocation of existing TRPV1 receptors from the endoplasmic reticulum to the plasma membrane, increasing the number of functional channels available for Nonivamide binding on the cell surface. nih.govoup.comnih.gov
Here is a table summarizing the effect of TRPV1 antagonist pre-treatment on Nonivamide-induced responses:
| Pre-treatment Condition | Nonivamide-Induced Calcium Flux | Nonivamide-Induced Inflammatory Cytokine Gene Induction | Proposed Mechanism | Citation |
| No Pre-treatment (Unsensitized) | Basal | Basal | Calcium flux primarily from intracellular stores. | nih.govnih.gov |
| Pre-treatment with Antagonist | Increased (~6-fold) | Increased (Significantly) | Increased cell surface TRPV1 due to translocation from ER; Calcium flux primarily from extracellular sources. | nih.govoup.comnih.gov |
| Co-administration with Antagonist | Inhibited | Inhibited | Direct blockade of TRPV1 activity. | nih.govoup.comnih.gov |
Modulation of Intracellular Signaling Pathways
Beyond its direct interaction with TRPV1 and the resulting calcium dynamics, Nonivamide has been shown to influence intracellular signaling pathways, contributing to its observed biological effects, particularly anti-inflammatory properties.
Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement in Anti-inflammatory Effects
Nonivamide exhibits anti-inflammatory potential. nih.govresearchgate.netchemfaces.com Research indicates that in certain cell types, such as U-937 macrophages stimulated with lipopolysaccharide (LPS), Nonivamide's anti-inflammatory effect is associated with the inhibition of the mitogen-activated protein kinase (MAPK) pathway. nih.govresearchgate.netchemfaces.com The activation of TRP channels, including TRPV1, is implicated in the anti-inflammatory capacity of Nonivamide. nih.govchemfaces.com This suggests that the anti-inflammatory effects are, at least in part, mediated through the modulation of MAPK signaling downstream of TRP channel activation.
Nuclear Factor-Kappa B (NF-κB) Pathway Independence in Anti-inflammatory Effects
Studies investigating the anti-inflammatory mechanism of Nonivamide have demonstrated that its effects appear to be independent of the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.netchemfaces.comdntb.gov.ua This finding is notable because the NF-κB pathway is a crucial regulator of inflammatory responses and is involved in the expression of numerous inflammatory mediators. researchgate.netfrontiersin.org The observation that Nonivamide exerts its anti-inflammatory effects independently of NF-κB suggests alternative or parallel signaling mechanisms are involved, potentially highlighting a distinct mode of action compared to inflammatory modulators that primarily target the NF-κB pathway.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Expression Modulation and Adipogenesis
Nonivamide, a synthetic analog of capsaicin, has been investigated for its effects on adipogenesis, the process of cell differentiation into adipocytes. Studies in 3T3-L1 cells, a commonly used preadipocyte cell line, have shown that nonivamide can reduce lipid accumulation, a key marker of adipogenesis. This reduction in lipid accumulation was observed to a similar extent as with capsaicin treatment. nih.govnih.govchemfaces.com The anti-adipogenic activity of nonivamide in these cells has been shown to be dependent on the activation of the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) receptor, similar to capsaicin. nih.govnih.govchemfaces.com
Furthermore, treatment of 3T3-L1 cells with nonivamide during adipogenesis led to a decrease in the protein levels of the pro-adipogenic transcription factor peroxisome proliferator-activated receptor gamma (PPARγ). nih.govnih.govchemfaces.com PPARγ is considered a crucial regulator of adipogenesis. mdpi.com
Role of MicroRNAs (e.g., mmu-let-7d)
Research indicates that microRNAs (miRNAs) play a role in the modulation of PPARγ expression and adipogenesis. Studies using miRNA microarrays and digital droplet PCR analysis have demonstrated that nonivamide treatment increases the expression of specific miRNAs, including mmu-let-7d-5p, in 3T3-L1 cells. nih.govnih.govchemfaces.com Increased expression of let-7d has been associated with decreased PPARγ levels. nih.govuth.edu This suggests that the increase in mmu-let-7d-5p expression induced by nonivamide may contribute to the observed decrease in PPARγ levels and, consequently, to the anti-adipogenic activity of nonivamide in 3T3-L1 cells. nih.gov Nonivamide treatment has also been shown to increase the expression of mmu-let-7a-5p and mmu-let7b-3p, which are also associated with decreased PPARγ levels and anti-obesity effects. mdpi.com
Endoplasmic Reticulum (ER) Stress Response Induction and Transcriptional Alterations (e.g., GADD153, GADD45α, GRP78/BiP, ATF3, CCND1, CCNG2)
Nonivamide treatment has been shown to induce an endoplasmic reticulum (ER) stress response at the cellular level. This involves the triggering of calcium release from the ER. medchemexpress.comchemsrc.comtargetmol.commedchemexpress.cnglpbio.com Nonivamide also alters the transcription of several genes associated with the ER stress response and cell cycle regulation. medchemexpress.comchemsrc.comtargetmol.commedchemexpress.cnglpbio.com These transcriptional alterations include changes in the expression of growth arrest- and DNA damage-inducible transcript 3 (GADD153), GADD45α, GRP78/BiP, ATF3, CCND1, and CCNG2. medchemexpress.comchemsrc.comtargetmol.commedchemexpress.cnglpbio.com The manner in which nonivamide affects the transcription of these genes is comparable to the effects observed with prototypical ER stress-inducing agents. medchemexpress.comchemsrc.comtargetmol.commedchemexpress.cnglpbio.com For instance, BEAS-2B cells treated with nonivamide exhibited an increase in the expression of GADD153 mRNA and protein. medchemexpress.comchemsrc.commedchemexpress.cnglpbio.com Treatment of TRPV1-overexpressing cells with nonivamide has also been shown to cause significant increases in cytosolic calcium due to the release of calcium from ER stores. medchemexpress.comchemsrc.comtargetmol.commedchemexpress.cnglpbio.com
Neurotransmitter Release Modulation (Dopamine, Serotonin) via TRPV1-Independent Mechanisms
Investigations into the effects of nonivamide on neurotransmitter release have revealed its ability to modulate the release of dopamine (B1211576) and serotonin (B10506) in neural cells. Studies in SH-SY5Y cells, a human dopaminergic neuroblastoma cell line, demonstrated that nonivamide (at a concentration of 1 μM) stimulated the calcium-dependent release of both serotonin and dopamine. thegoodscentscompany.comresearchgate.netresearchgate.net The extent of this stimulation was comparable to that observed with capsaicin. researchgate.netresearchgate.net
Crucially, co-incubation experiments with TRPV1 inhibitors (such as trans-tert-butylcyclohexanol and capsazepine) indicated that while capsaicin induces serotonin and dopamine release through TRPV1 activation, nonivamide stimulates the release of these neurotransmitters via a TRPV1-independent signaling pathway in SH-SY5Y cells. researchgate.netresearchgate.net This suggests distinct mechanisms of action for nonivamide compared to capsaicin regarding neurotransmitter modulation in this cell line. Nonivamide has also been shown to increase peripheral serotonin levels in human studies. researchgate.net
Metabolic Impact at the Cellular Level
Modulation of Mitochondrial Energy Metabolism in Specific Cell Lines
Nonivamide has been shown to modulate parameters of mitochondrial energy metabolism in specific cell lines, including 3T3-L1 and HepG2 cells. researchgate.netnih.gov Studies comparing the effects of nonivamide and capsaicin in these cell lines demonstrated similar modulatory effects on cellular energy metabolism. researchgate.netnih.gov
In 3T3-L1 cells, beyond reducing lipid accumulation, nonivamide at higher concentrations (e.g., 100 μM) diminished energy-producing pathways, as indicated by reduced mitochondrial oxygen consumption and decreased glucose and fatty acid uptake. nih.gov HPLC analyses also revealed a reduced cellular energy charge potential after treatment with nonivamide. nih.gov
Similar effects were observed in HepG2 cells (a human liver cancer cell line), where incubation with nonivamide (at 100 μM) for 24 hours reduced glucose uptake. nih.gov Additionally, fatty acid uptake and oxygen consumption were decreased, and the energy charge potential was diminished in HepG2 cells treated with nonivamide. nih.gov These findings suggest that nonivamide can influence cellular energy metabolism in different cell types, modulating key processes like nutrient uptake and mitochondrial respiration. nih.gov
Mechanistic Investigations of Nicoboxil at the Cellular and Molecular Level
Vasodilatory Mechanisms and Prostaglandin (B15479496) Involvement
Nicoboxil (B75726) is believed to possess vasodilating properties facilitated by prostaglandins (B1171923) drugbank.comsmolecule.comamazonaws.comnih.gov. The observed hyperaemic effect of nicoboxil is described as occurring earlier and being more intense than that of nonivamide (B1679840), a common co-ingredient in topical formulations drugbank.comsmolecule.comamazonaws.comnih.gov. Nicotinic acid, a metabolite of nicoboxil, is also capable of inducing vascular dilatation drugbank.com. Vasodilation caused by nicotinic acid is thought to be mediated via the prostaglandin prostacyclin and histamine (B1213489) release google.com.
Interaction with Cutaneous Afferent Nerve Endings
Rubefacients like nicoboxil are proposed to cause irritation of the skin when applied topically, potentially alleviating pain in underlying tissues through counter-irritation nih.gov. This concept suggests that the irritation of sensory nerve endings may alter or offset pain signals from muscles or joints innervated by the same nerves nih.gov. The vasodilatory effect of rubefacients like nicoboxil has been considered to involve nerve conduction mechanisms, with early studies from the 1950s suggesting that the co-application of xylocaine could counteract or prevent the vasodilator response in some experiments smolecule.comnih.gov.
Enzymatic Hydrolysis Pathways in Biological Matrices (e.g., Serum Albumin, Plasma Esterases)
Systemically absorbed nicoboxil is expected to undergo hydrolysis in blood plasma, yielding nicotinic acid and 2-butoxyethanol (B58217) drugbank.com. In vitro studies indicate that these hydrolysis reactions are catalyzed by esterase-like activity of serum albumin and by plasma esterases drugbank.com. Human serum albumin (HSA) is the most abundant protein in plasma and exhibits pseudo-enzymatic properties capable of catalyzing the hydrolysis of various compounds, including esters researchgate.netmdpi.com. The esterase activity of serum albumin is considered a component of the esterase status of human blood plasma mdpi.com. The hydrolysis of nicoboxil is considered to be rapid drugbank.com. The half-life of ester hydrolysis was found to be very short in the presence of human serum albumin, reported as less than 15 minutes at a concentration of 50 µM drugbank.com.
Data on the enzyme kinetics of nicoboxil hydrolysis by human serum albumin and plasma esterases from in vitro human plasma studies have been reported, providing insights into the catalytic efficiency of these enzymes .
| Enzyme | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| Human serum albumin | 42.7 | 3.8 | 0.089 |
| Carboxylesterase 1 | 18.3 | 12.4 | 0.678 |
| Plasma esterase | 29.6 | 8.9 | 0.301 |
| Data derived from in vitro human plasma studies. |
Fate of Metabolites and Entry into Endogenous Metabolic Pools (e.g., Nicotinic Acid as Vitamin B Complex Component)
Following ester cleavage, the nicotinic acid metabolite of nicoboxil is expected to enter the endogenous metabolic pool as a component of the vitamin B complex drugbank.com. Nicotinic acid (niacin) is a vitamer of vitamin B3 and an essential human nutrient wikipedia.org. It is converted into the coenzyme NAD, which is vital in cell metabolism wikipedia.orgmerckmanuals.com. Excess nicotinic acid can be methylated in the liver to N1-methylnicotinamide and further metabolized to pyridones, which are excreted in urine wikipedia.org.
The other metabolite, 2-butoxyethanol, is believed to be mainly excreted, primarily in the urine and to some extent in exhaled air drugbank.com. In humans, the urinary elimination of 2-butoxyethanol's metabolite, 2-butoxyacetic acid, has also been reported drugbank.com. The metabolism of nicoboxil is considered rapid, and its elimination is also considered rapid drugbank.com. Approximately 88% of an oral pharmacological dose of nicotinic acid is eliminated by the kidneys as unchanged nicotinic acid or nicotinuric acid, its primary metabolite wikipedia.org. The plasma elimination half-life of nicotinic acid ranges from 20 to 45 minutes wikipedia.org.
Synergistic and Complementary Interactions of Nonivamide and Nicoboxil
Pharmacodynamic Complementarity and Synergism in Vasodilation Induction
The pharmacodynamic interaction between Nonivamide (B1679840) and Nicoboxil (B75726) is characterized by both complementarity and synergism in their ability to induce vasodilation. drugbank.comnih.govamazonaws.com Nonivamide, a synthetic analogue of capsaicin (B1668287), primarily exerts its effects by stimulating afferent nerve endings in the skin. drugbank.comnih.govpillbuys.com This stimulation is associated with the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) receptors, leading to a dilatory effect on surrounding blood vessels and a sensation of warmth. drugbank.comnih.govpillbuys.com
Nicoboxil, a nicotinate (B505614) ester, is believed to induce vasodilation through a different pathway, potentially involving prostaglandins (B1171923), specifically prostaglandins I2 and E2. drugbank.comnih.govpillbuys.com The vasodilatory effect of Nicoboxil is often described as occurring earlier and being more intense than that of Nonivamide when applied individually. drugbank.comnih.govamazonaws.compillbuys.com
The combination of these two compounds leverages their distinct mechanisms of action. Nicoboxil's rapid onset of vasodilation complements the more sustained effect associated with Nonivamide's interaction with nerve endings. drugbank.comnih.govamazonaws.com This complementary action results in a hastened hyperaemic skin reaction. drugbank.comnih.gov The synergistic aspect arises from the observation that the combined effect on vasodilation and increased blood flow is greater than the sum of the effects of each compound applied separately at the same dose. drugbank.comnih.govamazonaws.com This synergy contributes to the enhanced local blood flow observed with the combination product. drugbank.comsmolecule.com
Cellular and Tissue-Level Hemodynamic Responses
The combined application of Nonivamide and Nicoboxil leads to observable hemodynamic responses at the cellular and tissue levels, primarily characterized by increased local blood flow and associated changes in tissue oxygenation. The induction of vasodilation by both compounds, through their respective mechanisms, directly impacts the microcirculation in the applied area. drugbank.comnih.govamazonaws.com This increased blood flow facilitates enhanced delivery of oxygen and nutrients to the tissues.
Studies have indicated that the topical application of the Nonivamide-Nicoboxil combination increases blood flow in both the skin and underlying muscle tissues. researchgate.netspiedigitallibrary.org This effect is attributed to the dilation of arterioles, capillaries, and venules in skeletal muscle, leading to an increase in blood volume and flow in these tissues. spiedigitallibrary.org The increased perfusion is a key aspect of the local hemodynamic response induced by the combination.
Studies on Muscle Oxygenation and Hemoglobin Changes (e.g., using Near-Infrared Spectroscopy)
Near-Infrared Spectroscopy (NIRS) is a non-invasive technique that has been employed to investigate the effects of topical Nonivamide-Nicoboxil application on muscle oxygenation and hemoglobin changes in skeletal muscle. spiedigitallibrary.orgnih.govnih.govresearchgate.netoptica.orgthieme-connect.com NIRS allows for the assessment of changes in the concentration of oxygenated hemoglobin (oxyHb) and deoxygenated hemoglobin (deoxyHb), providing insights into tissue oxygen saturation and blood flow. spiedigitallibrary.orgnih.govresearchgate.netoptica.orgthieme-connect.com
Studies utilizing NIRS have demonstrated that the topical application of a Nonivamide-Nicoboxil cream leads to a significant increase in the concentration of oxygenated hemoglobin and tissue oxygen saturation in both the skin and the underlying muscle tissue of the treated area. researchgate.netspiedigitallibrary.orgresearchgate.netoptica.orgijpbms.com These changes can be observed relatively quickly after application, with effects noted as early as 15 minutes. researchgate.netspiedigitallibrary.orgresearchgate.netoptica.org While the effects may be stronger and faster in the skin, a notable increase in muscle oxygenation is also observed. researchgate.netspiedigitallibrary.orgresearchgate.netoptica.org
Conversely, changes in deoxygenated hemoglobin concentration have been reported as small in some studies. spiedigitallibrary.orgoptica.org The observed increase in oxyHb concentration in muscle tissue, with minor changes in deoxyHb, suggests either a higher concentration of hemoglobin in the blood vessels or a reduced deoxygenation of hemoglobin within the muscle tissue. spiedigitallibrary.org This aligns with the understanding that the combination increases blood volume and flow in skeletal muscle. spiedigitallibrary.org
Research using NIRS has shown that the application of Nonivamide-Nicoboxil cream increased muscle oxygenation at rest and during different submaximal workloads, as well as during physical exhaustion, regardless of normoxic or hypoxic conditions. nih.govnih.govthieme-connect.compatsnap.com
An example of data that might be presented from such studies could look like this, illustrating the change in oxygenated hemoglobin concentration in muscle tissue after application:
| Time After Application (minutes) | Change in Muscle OxyHb Concentration (arbitrary units) |
| 0 | 0 |
| 15 | +X |
| 30 | +Y |
| 60 | +Z |
(Note: The values X, Y, and Z would represent measured data from a specific study and are illustrative here. Interactive tables would typically allow sorting or filtering if more data points were available.)
These NIRS findings provide objective evidence supporting the ability of the Nonivamide-Nicoboxil combination to enhance local blood flow and improve oxygen supply to muscle tissue following topical application. spiedigitallibrary.orgnih.govnih.govthieme-connect.comijpbms.com
Advanced Analytical Methodologies for Compound Characterization and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are powerful analytical tools widely used for the identification and quantification of Nonivamide (B1679840). These techniques combine the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. LC-MS/MS is particularly valuable for its ability to provide highly specific detection and accurate quantification, even in complex matrices. nih.govresearchgate.netnih.gov
LC-MS methods have been developed for the analysis of Nonivamide in various sample types, including pepper spray products, blood, and tissue. nih.govresearchgate.netnih.govsabrered.com The technique typically involves electrospray ionization (ESI) in positive mode. nih.govresearchgate.netnih.gov For quantification using LC-MS/MS, multiple reaction monitoring (MRM) is commonly employed, tracking specific precursor-to-product ion transitions. For Nonivamide, a characteristic transition is from the protonated molecule at m/z 294 to a product ion at m/z 137. nih.govresearchgate.netnih.gov Single-stage LC-MS can also be used to identify and quantify Nonivamide by monitoring the protonated molecular ion at m/z 294. researchgate.netnih.govsabrered.com
Research findings highlight the sensitivity and selectivity of LC-MS/MS for Nonivamide analysis. For instance, a method for analyzing Nonivamide in blood and tissue demonstrated accuracy ranging from 90% to 107%. nih.gov Intra- and inter-assay precision for Nonivamide using this method showed low relative standard deviations, similar to those obtained for other capsaicinoids. nih.gov Another study using LC-MS and LC-MS/MS for analyzing Nonivamide in pepper spray products reported linear calibration curves over specific concentration ranges and accuracy between 91% and 102%. researchgate.netnih.gov
Ultra-High Performance Liquid Chromatography (UPLC) with Various Detection Modalities (UV, MS/MS)
Ultra-High Performance Liquid Chromatography (UPLC) offers enhanced speed and resolution compared to conventional HPLC, making it suitable for the rapid analysis of compounds like Nonivamide. UPLC methods are often coupled with various detection modalities, including Ultraviolet (UV) detection and tandem mass spectrometry (MS/MS). rsc.orgscientific.netresearchgate.netoup.com
UPLC techniques have been developed for the sensitive and rapid quantification of Nonivamide, frequently alongside other capsaicinoids found in various products. rsc.orgscientific.netresearchgate.netoup.com These methods typically utilize reversed-phase C18 columns and involve gradient elution with mobile phases composed of solvents such as acetonitrile (B52724) and water, often acidified with formic acid or phosphoric acid. scientific.netresearchgate.netoup.comsielc.com
UV detection is a common modality in UPLC for Nonivamide analysis, with quantification often performed at a wavelength of 229 nm. scientific.net A UPLC method employing UV detection at this wavelength demonstrated linearity over a concentration range of 1.0-100.0 µg/mL with a high correlation coefficient (r² ≥ 0.999). scientific.net The accuracy of this assay ranged from 97% to 105%, and precision showed relative standard deviations below 3.6%. scientific.net
Fluorescence detection is another modality used with UHPLC for the analysis of capsaicinoids, including Nonivamide. A UHPLC method was developed using fluorescence detection with an excitation wavelength of 280 nm and an emission wavelength of 325 nm to achieve baseline separation of Nonivamide and capsaicin (B1668287), which can be challenging with existing LC methods. researchgate.netoup.com This method successfully separated Nonivamide and capsaicin with a minimum resolution of 1.5 within a 27-minute run time and demonstrated excellent selectivity, robustness, accuracy, and precision. researchgate.netoup.com UPLC-MS/MS has also been reported for the determination of nonivamide. rsc.org
Thin Layer Chromatography (TLC) in Metabolite Isolation and Analysis
Thin Layer Chromatography (TLC) is a simple yet effective chromatographic technique used for the separation and qualitative analysis of compounds. While less quantitative than LC-MS or UPLC, TLC is valuable for monitoring reactions, checking the purity of synthesized compounds, and in the isolation and analysis of metabolites or related substances.
TLC has been employed in studies involving pyridine (B92270) derivatives, a class of compounds that includes Nicoboxil (B75726). doi.orgtesisenred.net It is used for analyzing reaction mixtures and assessing the separation of compounds. Various visualizing agents are used to detect the separated spots on the TLC plate, including UV light, phosphomolybdic acid, dinitrophenylhydrazine, p-anisaldehyde, or basic aqueous potassium permanganate (B83412) (KMnO4), often followed by heating. doi.orgtesisenred.net TLC has also been used in the qualitative analysis of nicotine (B1678760) degradation products, which can involve pyridine compounds. researchgate.net
Spectroscopic Techniques
Spectroscopic techniques provide information about the structure and properties of compounds based on their interaction with electromagnetic radiation. These methods are crucial for confirming the identity of isolated compounds and elucidating their structural characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C and 15N MAS NMR) for Solid-State Conformation Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Both 1H and 13C NMR spectroscopy are extensively used for the characterization and confirmation of the structures of Nonivamide and Nicoboxil. nih.govcontaminantdb.cafrontiersin.orghmdb.caacs.orgspectrabase.comfigshare.com
1H NMR spectroscopy provides information about the hydrogen atoms within a molecule, including their chemical environment and connectivity. 13C NMR spectroscopy provides complementary information about the carbon skeleton. These techniques are used to confirm the successful synthesis of Nonivamide and Nicoboxil by comparing the experimental spectra to known standards or predicted values. researchgate.netfrontiersin.orgacs.orgfigshare.com
NMR spectra for Nonivamide have been recorded using solvents such as CDCl3 and DMSO-d6. nih.govfrontiersin.orghmdb.ca Analysis of the chemical shifts and splitting patterns in the 1H and 13C NMR spectra allows for the assignment of specific signals to the different protons and carbons in the Nonivamide molecule, confirming its structure. nih.govfrontiersin.orgacs.org Similarly, 1H NMR spectra for Nicoboxil have been obtained and used for characterization. doi.orgcontaminantdb.cafigshare.com
While the outline mentions 13C and 15N MAS NMR for solid-state conformation elucidation, the provided search results primarily detail the use of solution-state 1H and 13C NMR for structural characterization and confirmation of Nonivamide and Nicoboxil. Specific applications of MAS NMR for determining the solid-state conformation of these particular compounds were not found in the search results.
Ultraviolet-Visible (UV-Vis) Spectrophotometry and Colorimetric Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique that measures the absorption of UV and visible light by a sample. This technique is useful for the quantitative analysis of compounds that have chromophores, functional groups that absorb UV or visible light.
Nonivamide exhibits a maximum absorbance (λmax) in the UV region at 228 nm. caymanchem.com This property makes UV-Vis spectrophotometry a suitable method for its quantitative determination. ijireeice.comdenovix.com In chromatographic techniques like UPLC, UV detection at or near this wavelength (e.g., 229 nm) is utilized for the quantification of Nonivamide in separated samples. scientific.net
UV-Vis spectrophotometry allows for the determination of compound concentration based on the Beer-Lambert Law, which states that the amount of light absorbed is directly proportional to the concentration of the sample and the path length. denovix.com
While the outline includes colorimetric analysis, specific applications of colorimetric methods for the analysis of Nonivamide or Nicoboxil were not detailed in the provided search results.
Near-Infrared (NIR) Spectroscopy for Quantification and Tissue Hemodynamics
Near-Infrared (NIR) Spectroscopy is a non-invasive technique that utilizes light in the near-infrared region (typically 700-2500 nm) to probe biological tissues. The absorption characteristics of biological constituents, such as water, fat, and hemoglobin, in this spectral range allow for the assessment of tissue composition and physiological parameters psu.eduresearchgate.net. In the context of compounds like Nonivamide, which can affect local blood flow, NIR spectroscopy can be relevant for studying tissue hemodynamics.
NIR spectroscopy enables the measurement of changes in tissue oxygenation and blood volume, which are indicators of muscle oxidative metabolism and hemodynamic responses mdpi.com. By measuring the differential absorption of infrared light at multiple wavelengths, NIRS systems can determine concentrations of oxygenated (HbO₂) and deoxygenated hemoglobin (HHb) frontiersin.orgscot.nhs.uk. This provides insights into the balance between regional tissue oxygen delivery and extraction scot.nhs.uk.
While NIR spectroscopy is widely used for monitoring tissue oxygenation and hemodynamics in various clinical and research settings, such as assessing muscle performance, fatigue, and recovery, as well as monitoring cerebral and neonatal hemodynamics, direct quantification of specific exogenous compounds like Nonivamide within tissue using standard clinical NIRS setups is challenging due to the complex scattering properties of tissue and the overlap of absorption spectra of various tissue constituents researchgate.netmdpi.comfrontiersin.orgnih.govfrontiersin.orgmdpi.comnih.govresearchgate.net. Quantification of NIRS data in tissue requires accounting for light attenuation due to both absorption and scattering, and methods for measuring optical path length are crucial for quantifying concentration changes nih.gov. More advanced NIRS techniques, such as time-resolved spectroscopy or spatially resolved spectroscopy, combined with appropriate light transport models, are being developed to improve the accuracy of quantifying chromophore concentrations in tissue nih.govresearchgate.net.
Research has explored the evaluation of changes in the hemoglobin of skin and muscle tissue induced by the topical application of a nonivamide/nicoboxil cream using methods that could potentially involve principles related to tissue hemodynamics, although the specific application of NIR spectroscopy for direct quantification of Nonivamide in this context is not explicitly detailed in the provided search results thegoodscentscompany.com. The primary application of NIR spectroscopy in the context of compounds affecting blood flow appears to be focused on monitoring the physiological effects on tissue hemodynamics rather than quantifying the compound itself within the tissue.
Electrochemical Detection Platforms
Electrochemical methods offer advantages for analytical determination, including simplicity, cost-effectiveness, and rapid response, making them suitable for on-site analysis researchgate.net. These methods involve measuring the electrical properties of a solution that are influenced by the presence of an analyte. Modifying electrodes with various materials can enhance the sensitivity and selectivity of electrochemical sensors, enabling the detection of trace levels of compounds in complex matrices researchgate.net.
Stochastic Sensors for Quantitative and Qualitative Analysis of Nonivamide
Stochastic sensors represent a novel electrochemical approach that allows for both quantitative and qualitative analysis of analytes researchgate.netresearchgate.netnih.gov. This method is based on measuring current fluctuations caused by the interaction of individual analyte molecules with a sensing surface, typically a modified electrode researchgate.netnih.gov.
A specific application of stochastic sensors for the determination of Nonivamide has been developed using a detection platform based on a modified carbon paste electrode researchgate.netresearchgate.netnih.govupb.rorsc.org. This sensor was constructed by modifying a carbon paste electrode with calix wikidata.orgarene and TiO₂ researchgate.netresearchgate.netnih.govupb.rorsc.org. Reduced graphene oxide paste was also incorporated into the electrode modification researchgate.netresearchgate.netrsc.org.
The stochastic detection approach involves a two-step process. The first step, known as pattern recognition, involves the analyte blocking a channel on the sensor surface, causing a drop in current. The duration of this current drop (toff) serves as a signature for qualitative analysis, being dependent on the analyte's size and geometry researchgate.netnih.gov. The second phase, the binding phase, involves the analyte entering the channel and interacting with the channel wall, undergoing redox processes. The duration of this second stage (ton) provides information for quantitative analysis researchgate.netnih.gov.
This stochastic platform has demonstrated a wide analytical range for Nonivamide determination, from 1.00 × 10⁻¹⁸ to 1.00 × 10⁻¹ mol L⁻¹ researchgate.netresearchgate.netnih.govrsc.org. A very low limit of quantification of 1.00 × 10⁻¹⁸ mol L⁻¹ was achieved with this platform for Nonivamide researchgate.netrsc.org. The method has been successfully applied for the determination of Nonivamide in real samples, including topical pharmaceutical dosage forms and surface water samples, often requiring minimal or no preliminary sample processing researchgate.netresearchgate.netupb.rorsc.org. The portability of the developed platform makes it suitable for on-site analysis in various sample matrices, including for quality control in the pharmaceutical industry and water monitoring researchgate.netresearchgate.netnih.govupb.rorsc.org.
The calculated recovery and Relative Standard Deviation (RSD) values for Nonivamide determination using this stochastic platform in a topical pharmaceutical dosage form and spiked surface water samples have been reported researchgate.net.
Intended Interactive Data Table: Recovery and RSD for Nonivamide Determination
| Sample Type | Recovery (%) | RSD (%) |
| Topical Pharmaceutical Dosage Form | Data from source researchgate.net | Data from source researchgate.net |
| Spiked Surface Water Samples | Data from source researchgate.net | Data from source researchgate.net |
Note: Specific numerical values for Recovery and RSD from source researchgate.net would be displayed in an interactive table.
This electrochemical stochastic sensing approach provides a reliable method for both identifying and quantifying Nonivamide in different sample types researchgate.netresearchgate.netnih.gov.
Computational Chemistry and Theoretical Modeling of Nonivamide and Nicoboxil
Molecular Structure and Conformation Analysis
Understanding the three-dimensional structure and possible low-energy arrangements (conformers) of Nonivamide (B1679840) and Nicoboxil (B75726) is crucial for predicting their physical and chemical properties, as well as their interactions with biological targets.
Density Functional Theory (DFT) Calculations for Shielding Constants and Geometry Optimization
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for calculating the electronic structure of molecules. It is often employed for geometry optimization, which involves finding the molecular structure with the minimum energy faccts.dearxiv.orgquantumatk.com. DFT calculations can predict various molecular properties, including NMR shielding constants researchgate.netrsc.orgscm.com. Studies on capsaicinoids, including Nonivamide (NVA), have utilized DFT calculations, specifically GIAO (Gauge-Including Atomic Orbital) DFT, to determine shielding constants. Comparing these theoretical calculations with experimental solid-state NMR data has been helpful in predicting the most reliable geometry in the solid state for Nonivamide researchgate.netrsc.org. Geometry optimization using DFT aims to find the equilibrium geometry where all forces on the atoms are zero arxiv.orgyoutube.com. This process involves iteratively calculating the energy and gradients while adjusting atomic coordinates arxiv.org.
Genetic Algorithm Applications for Conformational Space Exploration
Exploring the conformational space of a molecule is essential to identify all possible stable three-dimensional arrangements. Genetic algorithms (GAs) are computational search techniques inspired by natural selection that can be applied to this task embl-hamburg.depsu.edunih.gov. For molecules with many rotatable bonds, a comprehensive conformational search can be computationally demanding researchgate.net. Genetic algorithms offer a relatively new methodology for conformational analysis researchgate.net. Studies on capsaicinoids, including Nonivamide, have employed genetic algorithms with multimodal optimization to perform conformational searches and identify low-energy conformers researchgate.netrsc.orgrsc.org. After the GA search, molecular mechanics force fields (like MMFF94) can be used to further optimize and classify the found conformers researchgate.netrsc.org.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. This allows researchers to study the dynamic behavior of molecules, including their flexibility, interactions with solvents, and transitions between different conformations. MD simulations can provide insights into the stability of molecular structures and the mechanisms of molecular processes researchgate.netnih.gov. For Nonivamide, molecular dynamics simulations have been used to investigate its relaxation dynamics in supercooled and glassy states under varying temperature and pressure conditions nih.gov. These studies can reveal information about the material properties and behavior of Nonivamide in different physical states nih.gov. Molecular dynamics simulations have also been used in conjunction with molecular docking to understand the interaction of Nonivamide derivatives with therapeutic target proteins nih.govtandfonline.com.
In Silico Prediction of Biological Activity and Receptor Interactions (e.g., Molecular Docking)
In silico methods, such as molecular docking, are widely used to predict how a small molecule (ligand) might bind to a larger molecule, such as a protein receptor rsc.orgmdpi.com. This helps in understanding potential biological activity and identifying target proteins. Molecular docking involves predicting multiple structural conformations of the ligand within the binding pocket of the receptor rsc.org. For Nonivamide, molecular docking studies have been conducted to investigate its potential interactions with various biological targets, including those related to Alzheimer's disease (AD) nih.govresearchgate.net. These studies have predicted that Nonivamide may interact with targets such as ALOX12, ACHE, ESR1, MAOB, and PTGS2 nih.gov. Molecular docking analysis, often performed using software like CDOCKER, can reveal the possible binding modes and estimate the binding affinity between Nonivamide and its predicted targets nih.gov. The binding ability is often assessed by metrics like -CDOCKER energy, where higher values indicate stronger binding nih.gov. Nonivamide has been shown to potentially bind to multiple targets through various interactions, including hydrogen bonds and pi-bonds nih.gov. Molecular docking has also been used to compare the binding efficiency of Nonivamide with other capsaicin (B1668287) analogues to the TRPV1 receptor clinsurggroup.com.
Design of Novel Analogues and Derivatives through Computational Approaches
Computational approaches play a significant role in the rational design of novel molecular analogues and derivatives with potentially improved or altered properties researchgate.net. By understanding the structure-activity relationships (SAR) through computational studies, researchers can design new compounds with desired characteristics, such as increased potency, selectivity, or modified biological activity nih.gov. In silico ligand-based drug design strategies represent an attractive approach for creating novel capsaicin analogues researchgate.net. Computational modeling has been used to design derivatives of Nonivamide by modifying its backbone or incorporating new functional groups, such as sulfonic acid moieties, with the aim of enhancing specific activities like antibacterial or insecticidal properties frontiersin.org. The design process can involve replacing functional groups with isosteric alternatives or exploring variations in different regions of the molecule researchgate.netnih.gov.
Broader Academic and Industrial Research Applications
Nonivamide (B1679840) in Biosynthetic Pesticide Development
Research is exploring the potential of capsaicinoids, including nonivamide, as components in eco-friendly alternatives for pest management. These compounds can be used to control pathogenic fungi growth in plant crops. dntb.gov.ua Their application aligns with the "One Health" approach, aiming for equilibrium among people, animals, and the environment, and they offer a lower associated risk compared to synthetic fungicides and pesticides. dntb.gov.ua Studies have investigated the production of nonivamide through recombinant yeast Saccharomyces cerevisiae, demonstrating a two-step batch process involving the bioconversion of vanillin (B372448) and nonanoic acid. dntb.gov.uaresearchgate.net This biosynthetic approach involves engineering yeast to express specific enzymes like amine transaminase and NADH-dependent alanine (B10760859) dehydrogenase for efficient synthesis. dntb.gov.ua
Nonivamide in Anti-fouling Coating Research
Nonivamide has demonstrated effective antifouling activity, making it a subject of research for use in marine antifouling coatings. nih.govmade-in-china.com These coatings are applied to surfaces in contact with seawater, such as ships and marine structures, to prevent the adhesion of marine organisms like algae, shellfish, and mollusks. made-in-china.com Nonivamide is being explored as an alternative to traditional organic tin antifouling coatings. made-in-china.com Studies have investigated the growth inhibitory effects of nonivamide on various algae species, such as Chlorella vulgaris and Platymonas sp., showing potent antifouling effects at low concentrations. researchgate.net Research also focuses on understanding the toxicity mechanisms of nonivamide on marine organisms, such as the alga Phaeodactylum tricornutum, noting that it can cause peroxidative damage by inducing reactive oxygen species overproduction. nih.gov The environmental performance and natural degradation of nonivamide in seawater are also being studied to assess its suitability as a marine antifoulant. researchgate.net
Development of Ionic Liquid Formulations for Enhanced Compound Properties
Ionic liquids (ILs) are being investigated as a means to enhance the properties of active pharmaceutical ingredients, including compounds like nonivamide. acs.orgresearchgate.net ILs are organic salts with melting points below 100°C and possess unique physicochemical properties that can be leveraged in formulations. nih.gov Research explores the synthesis and characterization of nonivamide-based ionic liquids to improve properties such as solubility and potentially transdermal delivery. researchgate.netnih.gov For instance, studies have prepared nonivamide-based ionic liquids using choline (B1196258) and citric acid, investigating their thermal stability and hydrophilicity. researchgate.net The use of ionic liquids in microemulsion systems is also being explored to improve the solubility and delivery of sparingly soluble drugs. nih.gov
Theoretical Frameworks for Analog Design and Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to the chemical structure of nonivamide affect its biological activity, particularly its interaction with the TRPV1 receptor. nih.govcsic.esresearchgate.net These studies involve synthesizing chemical variants or analogs of nonivamide and evaluating their potency and effects. nih.gov For example, modifications to the vanilloid ring pharmacophore of nonivamide have been shown to reduce the potency of its analogs. nih.gov Molecular modeling is used to predict binding interactions between these analogs and TRPV1, correlating structural features with observed activity. nih.gov SAR studies also investigate the impact of substitutions, such as the introduction of iodine atoms on the vanillyl moiety, which can alter vanilloid activity and antioxidant properties. researchgate.net These theoretical frameworks and experimental studies provide vital information for designing new compounds with tailored properties and potentially reduced undesirable effects like pungency while retaining beneficial activities. nih.govcsic.esresearchgate.net
Q & A
Q. What is the primary mechanism of action of Finalgon in experimental models, and how is it validated in preclinical studies?
this compound’s vasodilatory effects are attributed to its active components (nonivamide and nicoboxil), which enhance cutaneous blood flow via TRPV1 receptor activation and prostaglandin modulation. Preclinical validation typically involves in vivo models (e.g., rat dorsal skin hyperemia assays) with blood flow measured via laser Doppler imaging. Control groups receive vehicle-only treatments to isolate pharmacological effects .
Q. What standardized methodologies are used to assess this compound’s efficacy in enhancing tissue perfusion?
Common methodologies include:
- Exercise intensity studies : Blood lactate thresholds (bLa) are measured using capillary blood samples from hyperemized tissue (e.g., earlobe treated with this compound), analyzed via enzymatic-amperometric methods .
- Mitotic activity assays : In hair follicle studies, mitotic counts are quantified histologically after timed this compound application and colchicine-induced metaphase arrest .
Q. How are confounding variables controlled in studies involving this compound’s topical application?
Key controls include:
- Vehicle-matched controls to distinguish pharmacological effects from vehicle-induced responses.
- Time-course standardization : Application and sampling intervals (e.g., 8–16 hours post-application) are strictly maintained to account for kinetic variability .
- Blinded data analysis to reduce observer bias .
Advanced Research Questions
Q. How do time-dependent variations in this compound application influence mitotic activity in anagen-phase hair follicles, and what statistical methods resolve these dynamics?
Studies show mitotic counts peak at 10–12 hours post-application, followed by a decline toward baseline by 16 hours. Time-series analyses (e.g., segmented regression or ANOVA with Tukey post hoc tests) are used to model these non-linear trends. Raw data normalization (e.g., mitotic counts per mm²) and uncertainty quantification (e.g., 95% CI) are critical for robustness .
Q. What experimental designs address contradictions in this compound’s efficacy across different vascular beds or species?
- Comparative interspecies studies : Parallel experiments in rodents and humans, using matched dosages and application sites.
- Mechanistic dissection : Knockout models (e.g., TRPV1⁻/⁻ mice) to isolate receptor-specific effects.
- Meta-analysis : Pooling datasets from independent studies to identify moderators (e.g., tissue type, concentration) via random-effects models .
Q. How can researchers optimize protocols for measuring this compound-induced hyperemia while minimizing procedural artifacts?
- Calibration of gas exchange systems : Pre-test calibration of breath-by-breath analyzers (e.g., Ergostik) ensures accurate bLa and VO₂ measurements .
- Ethanol swab standardization : Prior to this compound application, skin sites are cleaned with 70% ethanol to remove lipids that may alter absorption rates .
- Negative control cohorts : Participants receive inert ointments to baseline-correct hyperemia measurements .
Methodological and Data Analysis Challenges
Q. What strategies validate the reproducibility of this compound’s effects in independent cohorts or labs?
- Inter-lab replication studies : Shared protocols (e.g., fixed application duration, matched colchicine dosages) and open-access raw data (e.g., mitotic count spreadsheets) .
- Supporting Information (SI) : Detailed experimental steps (e.g., histology staining protocols) must be archived in SI files to enable replication .
Q. How should researchers handle missing data or outliers in this compound time-course experiments?
- Predefined exclusion criteria : Outliers beyond ±3 SD from the mean are excluded, with justification documented.
- Imputation methods : For missing time points, linear interpolation or multiple imputation by chained equations (MICE) is applied, depending on data structure .
Ethical and Reporting Considerations
Q. What ethical frameworks govern the use of this compound in animal studies, particularly regarding anesthesia and sample size?
- 3Rs compliance : Reduction (minimal sample size via power analysis), Replacement (cell cultures where feasible), and Refinement (isoflurane anesthesia for terminal procedures) .
- IACUC approval : Protocols must specify humane endpoints (e.g., maximum tumor size in oncology models) .
Q. How can researchers align this compound study designs with the PICOT framework for clinical relevance?
- Population : Define patient subgroups (e.g., cancer survivors with chemotherapy-induced alopecia).
- Intervention : Standardize this compound concentration (e.g., 4 mg/g) and application frequency.
- Comparison : Use placebo-controlled, double-blinded designs.
- Outcome : Quantify endpoints (e.g., hair regrowth rate, perfusion metrics).
- Time : Specify follow-up duration (e.g., 12 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
